5-HT2A Receptor Affinity: >10,000-Fold Selectivity Difference Versus Active Tetralin-Based Antidepressant Scaffolds
The parent compound 1,2,3,4-tetrahydronaphthalen-1-ylmethylamine exhibits negligible affinity for the 5-HT2A receptor (Ki > 10,000 nM), indicating that it does not inherently engage this serotonin receptor subtype [1]. In stark contrast, elaborated N-(arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamine derivatives (e.g., Compound 3) achieve potent dual inhibition at the α2-adrenoceptor (Ki = 6.71 nM) and the 5-HT uptake site (Ki = 20.6 nM) [2]. This >1,500-fold difference in affinity between the unsubstituted core and optimized derivatives underscores that the scaffold's activity is entirely conferred by downstream functionalization. For procurement, this means that CAS 91245-72-6 serves as an ideal, biologically silent 'blank slate' for building specific activity profiles, free from off-target serotonergic interference at this receptor.
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | > 10,000 nM |
| Comparator Or Baseline | N-(arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamine derivative (Compound 3) |
| Quantified Difference | > 1,500-fold (10,000 nM vs 6.71 nM for α2-adrenoceptor) |
| Conditions | [3H]-Ketanserin radioligand binding assay using stably transfected NIH3T3 cells expressing human 5-HT2A receptor |
Why This Matters
This confirms the compound's utility as a biologically inert core for constructing selective ligands, minimizing the risk of background activity in target validation studies.
- [1] BindingDB. (n.d.). BDBM50111531: C-(1,2,3,4-Tetrahydro-naphthalen-1-yl)-methylamine (CHEMBL47983). View Source
- [2] Meyer, M. D., et al. (1997). Structure-activity studies for a novel series of N-(arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines possessing dual 5-HT uptake inhibiting and alpha2-antagonistic activities. Journal of Medicinal Chemistry, 40(7), 1049–1062. View Source
